molecular formula C15H12F3NO2 B11697055 N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B11697055
M. Wt: 295.26 g/mol
InChI Key: BRSKONZOGRXZPL-UHFFFAOYSA-N
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Description

N-[(E)-(4-Methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline is a Schiff base formed via the condensation of 4-methoxybenzaldehyde and 4-(trifluoromethoxy)aniline. Its structure features:

  • A methoxy group (-OCH₃) on the benzaldehyde-derived aromatic ring.
  • A trifluoromethoxy group (-OCF₃) on the aniline-derived aromatic ring.
  • An imine (-C=N-) linkage connecting the two aromatic systems.

This compound is of interest due to the electron-withdrawing trifluoromethoxy group, which enhances stability and influences electronic properties, making it valuable in materials science, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C15H12F3NO2/c1-20-13-6-2-11(3-7-13)10-19-12-4-8-14(9-5-12)21-15(16,17)18/h2-10H,1H3

InChI Key

BRSKONZOGRXZPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous magnesium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structural characteristics have shown effective inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

  • Tested Compounds : Various synthesized derivatives.
  • Method : Well diffusion method.
  • Results : Certain compounds displayed minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as antimicrobial agents.

Anticancer Potential

The compound's structural analogs have been investigated for anticancer activity, demonstrating promising results in inhibiting cancer cell proliferation. For example, studies on related compounds have shown significant growth inhibition percentages against several cancer cell lines .

Case Study: Anticancer Activity

  • Tested Cell Lines : SNB-19, OVCAR-8, NCI-H40.
  • Percent Growth Inhibition (PGI) : Up to 86.61% observed in specific derivatives.
  • Mechanism : The presence of trifluoromethyl groups enhances biological activity by increasing lipophilicity and altering electronic properties.

Synthesis and Characterization

The synthesis of this compound involves various reaction pathways that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and assess the purity of synthesized compounds .

Synthesis Overview

  • Starting Materials : 4-methoxybenzaldehyde and 4-(trifluoromethoxy)aniline.
  • Reaction Conditions : Typically involves refluxing in organic solvents with appropriate catalysts.
  • Characterization Techniques :
    • NMR Spectroscopy
    • Mass Spectrometry
    • X-ray Crystallography

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic electronics and photonic devices due to its electronic properties.

Material Properties

  • Conductivity : Exhibits semiconducting properties which can be harnessed in organic photovoltaics.
  • Stability : The trifluoromethoxy group contributes to thermal stability, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline - Nitro (-NO₂) and benzodioxole rings replace methoxy group - Enhanced reactivity in electrophilic substitution; studied for antimicrobial activity
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline - Chloro (-Cl) replaces trifluoromethoxy (-OCF₃) - Lower electron-withdrawing effect; reduced thermal stability
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline - Pyridine ring replaces benzaldehyde moiety; -CF₃ substituent - Improved solubility; potential in coordination chemistry and catalysis
2-Methoxy-4-(trifluoromethoxy)aniline - Single aromatic ring with adjacent -OCH₃ and -OCF₃ groups - Intermediate for agrochemicals; higher lipophilicity
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide - Acetamide (-NHCOCH₃) replaces imine; chloro substitution - Bioactivity in enzyme inhibition; modified pharmacokinetics
N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline - Ethylidene (-CH₂-CH₃) spacer replaces methylidene (-CH=N-) - Altered steric effects; explored in polymer chemistry
Electronic Effects
  • The trifluoromethoxy group (-OCF₃) in the target compound significantly lowers electron density on the aromatic ring, enhancing resistance to oxidation compared to analogs with -OCH₃ or -Cl .
  • Nitro groups (-NO₂), as in ’s compound, increase electrophilic substitution rates but reduce stability under reducing conditions .

Unique Advantages of the Target Compound

  • The combination of -OCH₃ and -OCF₃ groups provides a balance of electron-donating and withdrawing effects, enabling applications in:
    • Asymmetric catalysis (imine group acts as a ligand for metal complexes).
    • Fluorescent probes (rigid structure with extended π-conjugation).
  • Thermal stability surpasses analogs with -NO₂ or -Cl, as shown by TGA data in related studies .

Biological Activity

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline, also known as N-[(E)-(4-methoxyphenyl)methylidene]-N-[4-(trifluoromethoxy)phenyl]amine, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C15H12F3NO2
  • Molecular Weight : 295.26 g/mol
  • CAS Number : [not provided in search results]

The compound's biological activity is influenced by its chemical structure, particularly the presence of the trifluoromethoxy group, which enhances lipophilicity. This property allows the compound to effectively penetrate biological membranes and interact with various molecular targets such as enzymes and receptors .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethoxy groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity comparable to ascorbic acid, highlighting their potential in oxidative stress-related conditions .

Anticancer Potential

In vitro studies have assessed the anticancer properties of similar compounds against various cancer cell lines. Notably, derivatives were more cytotoxic against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. This suggests a selective action that could be harnessed for therapeutic purposes .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study reported that certain compounds with CF3 moieties showed high antistaphylococcal activity, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
  • Cell Viability and Anti-inflammatory Effects : Another research highlighted that modifications in substituents significantly affected the anti-inflammatory potential of related anilides. The presence of highly lipophilic groups was critical for enhancing biological activity .
  • Structure-Activity Relationships : A detailed analysis revealed that the position and nature of substituents on the phenyl ring are crucial for modulating pro-/anti-inflammatory activities, which could guide future drug design efforts targeting inflammatory diseases .

Data Summary Table

Property Details
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Antimicrobial ActivityEffective against MRSA
Antioxidant ActivityComparable to ascorbic acid
Anticancer ActivityCytotoxic against U-87 cells

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